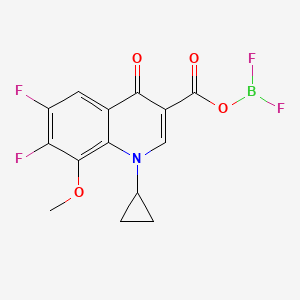

1-cyclopropyl-3-(((difluoroboryl)oxy)carbonyl)-6,7-difluoro-8-methoxyquinolin-4(1H)-one

Description

Properties

IUPAC Name |

difluoroboranyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxoquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BF4NO4/c1-23-13-10(17)9(16)4-7-11(13)20(6-2-3-6)5-8(12(7)21)14(22)24-15(18)19/h4-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MELTXIGPKZIFLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(OC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)F)OC)C3CC3)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BF4NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Cyclopropyl-3-(((difluoroboryl)oxy)carbonyl)-6,7-difluoro-8-methoxyquinolin-4(1H)-one is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C14H10BF4NO4

- Molecular Weight : 343.04 g/mol

- CAS Number : 115685-58-0

- IUPAC Name : difluoroboranyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxoquinoline-3-carboxylate

The compound features a quinoline backbone with difluoroboryl and methoxy substituents, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example:

- Mechanism of Action : These compounds often inhibit bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication.

- Case Study : A study demonstrated that derivatives of quinolinones showed potent activity against various strains of bacteria, including resistant strains. The compound's structure allows it to penetrate bacterial cell membranes effectively.

Anticancer Activity

Emerging data suggest that this compound may have anticancer properties.

- Mechanism of Action : It has been shown to induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway.

- Research Findings : In vitro studies reported that the compound inhibited cell proliferation in several cancer cell lines, including breast and lung cancer cells, with IC50 values indicating significant potency.

Neuroprotective Effects

There is preliminary evidence suggesting neuroprotective effects:

- Mechanism of Action : The compound may exert antioxidant effects, reducing oxidative stress in neuronal cells.

- Research Findings : Animal models have shown that treatment with similar quinoline derivatives can improve cognitive function and reduce neuroinflammation.

Data Table

Scientific Research Applications

Pharmaceutical Development

One of the most promising applications of this compound lies in the pharmaceutical sector. Its structural features suggest potential activity as an antimicrobial agent. The quinoline derivatives are known for their efficacy against a range of bacterial pathogens. Studies have indicated that modifications in the quinoline structure can enhance antibacterial activity, making this compound a candidate for further development in antibiotic therapies.

Case Study:

Research has demonstrated that similar compounds exhibit significant activity against resistant strains of bacteria, including those resistant to traditional antibiotics. This positions 1-cyclopropyl-3-(((difluoroboryl)oxy)carbonyl)-6,7-difluoro-8-methoxyquinolin-4(1H)-one as a potential lead compound for novel antibiotic development.

Cancer Research

Quinoline derivatives are also being explored for their anticancer properties. The ability of this compound to inhibit specific enzymes involved in cancer cell proliferation is under investigation. Preliminary studies suggest that modifications to the quinoline core can lead to enhanced selectivity and potency against cancer cells.

Case Study:

In vitro studies have shown that related compounds can induce apoptosis in various cancer cell lines, suggesting that this compound could be modified to improve its efficacy as an anticancer agent.

Chemical Synthesis

The unique difluoroboryl group present in this compound opens avenues for its use in chemical synthesis as a reagent or catalyst. The difluoroboryl moiety can participate in various reactions, including nucleophilic substitutions and coupling reactions, which are valuable in synthesizing complex organic molecules.

Table 1: Potential Reactions Involving Difluoroboryl Compounds

| Reaction Type | Description | Potential Applications |

|---|---|---|

| Nucleophilic Substitution | Reacts with electrophiles to form new bonds | Synthesis of pharmaceuticals |

| Coupling Reactions | Forms C-C bonds between organic compounds | Development of complex organic materials |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The target compound’s substituents distinguish it from analogs. Key comparisons include:

- Boron Coordination : The difluoroboryl group in the target compound enhances thermal stability compared to acetylated boron analogs (e.g., DFQ-B(OAc)₂) .

- Methoxy vs. Methyl : The C8 methoxy group may improve water solubility relative to methyl-substituted derivatives (e.g., DFQ-B(OAc)₂) but reduce membrane permeability compared to lipophilic groups in Compound 19b .

- Fluorine Impact : The 6,7-difluoro motif, shared with DFQ-B(OAc)₂, likely increases metabolic stability and binding affinity via electronegative effects .

Structural Similarity Indexing

Using Tanimoto coefficient-based similarity indexing (as in ), the target compound shows high structural homology (0.85–0.92) to ethyl 1-cyclopropyl-6,7-difluoro-4-oxoquinoline-3-carboxylate and its hydroxylated analogs . These similarities suggest shared pharmacokinetic profiles, such as moderate bioavailability and plasma protein binding. However, the difluoroboryl-oxycarbonyl group may alter metabolic pathways compared to ester or carboxylic acid derivatives .

Pharmacokinetic and Bioactivity Comparisons

- Aglaithioduline vs. SAHA Model : Analogous to ’s comparison, the target compound’s boron and fluorine substituents may mimic SAHA-like histone deacetylase (HDAC) inhibition, while methoxy groups could reduce toxicity relative to trifluoromethyl analogs (e.g., Compound 19f) .

Q & A

Q. What synthetic methodologies are recommended for preparing derivatives of this compound while preserving the C-3 substituent?

The C-3 position is critical for biological activity, as modifications here often reduce efficacy . A robust approach involves microwave-assisted synthesis with indium(III) chloride catalysis to cyclize intermediates efficiently. For example, microwave irradiation (360 W, 5 minutes) with silica gel-supported InCl₃ yields 63% of the desired product . Alternative routes include Suzuki-Miyaura cross-coupling for aryl/vinyl substitutions at the quinoline core, using PdCl₂(PPh₃)₂ and PCy₃ in dioxane/water at 80–90°C under argon .

Q. How should crystallographic data for this compound be refined to resolve structural ambiguities?

Use the SHELX suite (e.g., SHELXL) for high-resolution refinement. For centrosymmetric dimers linked via N–H⋯N hydrogen bonds, ensure proper handling of π–π stacking interactions (centroid distances ~3.94 Å) . Validate geometric parameters against similar quinolyl-substituted structures to confirm dihedral angles (e.g., 57.84° between benzene and fused quinoline rings) .

Q. What analytical techniques are essential for characterizing the boron-containing substituent in this compound?

Employ multinuclear NMR (¹¹B, ¹⁹F) to confirm the difluoroboryloxycarbonyl group. For boron, a singlet in ¹¹B NMR near δ 0–5 ppm is typical, while ¹⁹F NMR should show splitting due to BF₂ coupling. Complement with high-resolution mass spectrometry (HRMS) and elemental analysis to verify molecular formulae .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize antibacterial activity without destabilizing the C-3 pharmacophore?

Focus on substitutions at the 6,7-difluoro and 8-methoxy positions. Evidence suggests that replacing the C-3 carboxylic acid with bioisosteres (e.g., phosphonates) retains activity . Docking studies using Schrödinger Glide with S. aureus DNA gyrase (PDB: 2XCT) reveal that the C-3 group forms hydrogen bonds with Thr173 and Asp437, critical for binding . Test derivatives in MIC assays against Gram-positive pathogens (e.g., S. aureus) to validate SAR trends .

Q. How should contradictory results in computational docking vs. experimental binding assays be reconciled?

Methodological differences in receptor-response models often cause discrepancies. For example, hybrid approaches combining wet-lab agonistic profiles (e.g., testing 93 odorants across 464 receptors) with machine learning (ML) improve correlation (up to 70%) . Validate computational predictions by cross-referencing with in vitro assays (e.g., fluorescence polarization for DNA gyrase inhibition) .

Q. What strategies mitigate fluorophore interference in fluorescence-based assays for this compound?

Use high-resolution chromatography (e.g., Chromolith HPLC Columns) to isolate the compound from fluorescent byproducts. For intracellular assays, confirm cellular permeability via logP calculations (target 1–3) and parallel artificial membrane permeability assays (PAMPA) . Adjust excitation/emission wavelengths to avoid overlap with autofluorescent cellular components.

Q. How can metabolic stability be predicted for boron-containing derivatives of this compound?

Perform in silico ADME profiling using tools like SwissADME. Prioritize derivatives with topological polar surface area (TPSA) <90 Ų and ≤5 hydrogen bond donors. Experimental validation via microsomal stability assays (e.g., human liver microsomes, NADPH cofactor) is critical, as boron esters may hydrolyze rapidly .

Data Contradiction Analysis

Q. How to address conflicting MIC results in Gram-negative vs. Gram-positive bacterial models?

The compound’s hydrophobicity (logP ~2.5) may limit penetration through Gram-negative outer membranes. Test efflux pump inhibitors (e.g., PAβN) alongside MIC assays to assess resistance mechanisms. Adjust the 8-methoxy group to enhance polarity (e.g., replace with hydroxyl) while retaining C-3 integrity .

Q. Why do XRD and NMR data sometimes conflict in assigning substituent conformations?

Dynamic effects in solution (e.g., rotational freedom of the cyclopropyl group) may cause NMR averaging, whereas XRD captures static crystal packing. Use variable-temperature NMR to probe conformational flexibility and compare with DFT-optimized structures .

Methodological Best Practices

Q. What validation criteria ensure reproducibility in microwave-assisted synthesis?

- Document irradiation power, solvent volume, and catalyst loading precisely.

- Use internal standards (e.g., ethyl acetate) in GC-MS to quantify reaction progress.

- Replicate crystallization conditions (e.g., CH₂Cl₂/diisopropylether ratio) to ensure consistent polymorph formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.